N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the nitrophenyl group:
Attachment of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the aromatic ring.
Formation of the carboxamide group: This involves the reaction of the carboxylic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various reactions.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to quinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2-methoxy-4-nitrophenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and nitro groups on the aromatic ring, along with the dihydropyridine core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-5-3-6-15(11-14)13-23-10-4-7-17(21(23)26)20(25)22-18-9-8-16(24(27)28)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDESSJKVTNOWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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